molecular formula C17H12F4N4O5 B11561789 2-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-2-oxo-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide

2-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-2-oxo-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide

Cat. No.: B11561789
M. Wt: 428.29 g/mol
InChI Key: LAVJGERJRRWRKW-LSFURLLWSA-N
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Description

2-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-2-oxo-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a nitrobenzylidene group, a hydrazinyl linkage, and a tetrafluoroethoxy phenyl group, making it a subject of interest in organic chemistry and material science.

Preparation Methods

The reaction conditions often include refluxing in an appropriate solvent, such as ethanol or methanol, and the use of catalysts to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include hydrogen gas, sodium borohydride, and various acids and bases.

Scientific Research Applications

2-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-2-oxo-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular oxidative stress levels. The hydrazinyl linkage can form hydrogen bonds with biological molecules, affecting their structure and function. The tetrafluoroethoxy phenyl group contributes to the compound’s lipophilicity, enhancing its ability to interact with lipid membranes and other hydrophobic environments .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 2-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-2-oxo-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide lies in its combination of functional groups, which confer distinct chemical and physical properties, making it a versatile compound for various scientific applications.

Properties

Molecular Formula

C17H12F4N4O5

Molecular Weight

428.29 g/mol

IUPAC Name

N'-[(E)-(3-nitrophenyl)methylideneamino]-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]oxamide

InChI

InChI=1S/C17H12F4N4O5/c18-16(19)17(20,21)30-13-7-2-1-6-12(13)23-14(26)15(27)24-22-9-10-4-3-5-11(8-10)25(28)29/h1-9,16H,(H,23,26)(H,24,27)/b22-9+

InChI Key

LAVJGERJRRWRKW-LSFURLLWSA-N

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-])OC(C(F)F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-])OC(C(F)F)(F)F

Origin of Product

United States

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